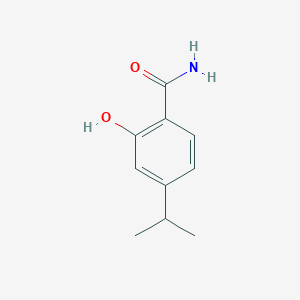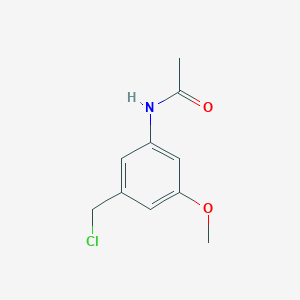
N-(3-(Chloromethyl)-5-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(Chloromethyl)-5-methoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloromethyl group and a methoxy group attached to a phenyl ring, which is further connected to an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Chloromethyl)-5-methoxyphenyl)acetamide can be achieved through several methods. One common approach involves the reaction of 3-(chloromethyl)-5-methoxyaniline with acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired acetamide derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as chloromethylation of the methoxyphenyl precursor, followed by acetamidation under controlled temperature and pressure conditions .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-(Chloromethyl)-5-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or acids, and reduction to yield amines or alcohols.
Condensation Reactions: The acetamide moiety can participate in condensation reactions with other compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like ethanol or water.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of aldehydes, acids, or ketones.
Reduction: Formation of amines or alcohols.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N-(3-(Chloromethyl)-5-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its cellular uptake and interaction with intracellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-(Chloromethyl)-1,2-benzisoxazol-5-yl)acetamide: Similar structure with a benzisoxazole ring instead of a methoxyphenyl ring.
Phenoxyacetamide Derivatives: Compounds with similar acetamide moieties but different aromatic substitutions.
Uniqueness
N-(3-(Chloromethyl)-5-methoxyphenyl)acetamide is unique due to the presence of both chloromethyl and methoxy groups on the phenyl ring, which confer distinct chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C10H12ClNO2 |
|---|---|
Poids moléculaire |
213.66 g/mol |
Nom IUPAC |
N-[3-(chloromethyl)-5-methoxyphenyl]acetamide |
InChI |
InChI=1S/C10H12ClNO2/c1-7(13)12-9-3-8(6-11)4-10(5-9)14-2/h3-5H,6H2,1-2H3,(H,12,13) |
Clé InChI |
CVXHTDMGRKQHSM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=CC(=C1)CCl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


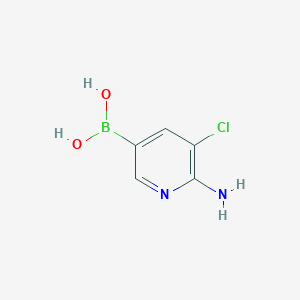
![(2S)-2-[(Tert-butoxycarbonyl)amino]-2-methylpentanoic acid](/img/structure/B14852613.png)

![N-[4,5-dihydroxy-2-hydroxyimino-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B14852622.png)
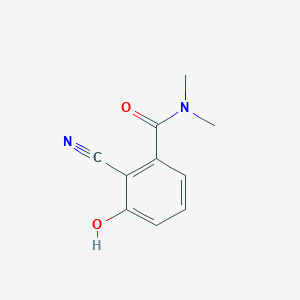
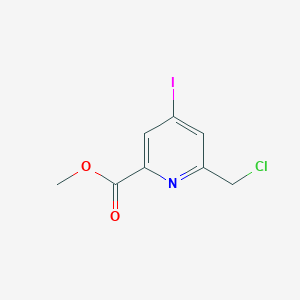
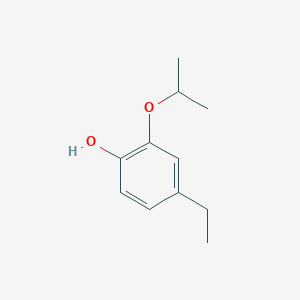
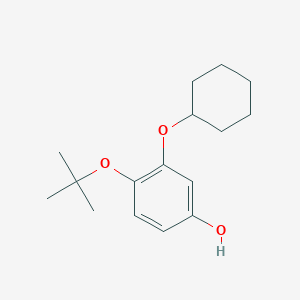
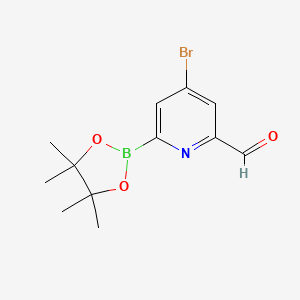
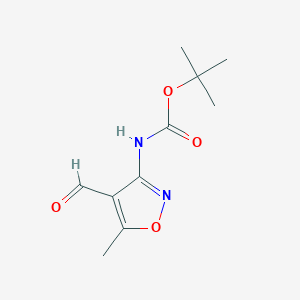
![3,4-Bis[[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]methyl]oxolan-2-one](/img/structure/B14852660.png)
